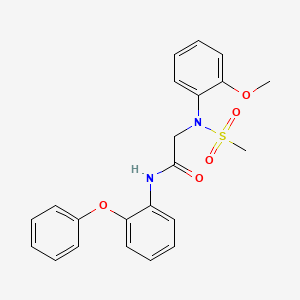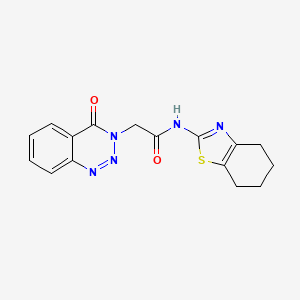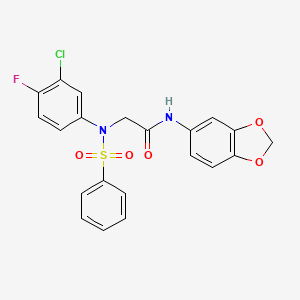
N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes methoxy, methylsulfonyl, and phenoxy groups attached to a glycinamide backbone. Its distinct chemical properties make it a subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile
Sulfonylation Reactions:
Amidation Reactions: The formation of the glycinamide backbone involves the reaction of an amine with a carboxylic acid derivative, often facilitated by coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of N2-(2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N2-(2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide can be compared with other similar compounds, such as:
N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-(2-phenyl)glycinamide: Lacks the phenoxy group, resulting in different chemical properties and reactivity.
N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-(2-chlorophenyl)glycinamide: Contains a chlorine atom instead of a phenoxy group, affecting its biological activity and interactions.
The uniqueness of N2-(2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C22H22N2O5S |
|---|---|
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
2-(2-methoxy-N-methylsulfonylanilino)-N-(2-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C22H22N2O5S/c1-28-21-15-9-7-13-19(21)24(30(2,26)27)16-22(25)23-18-12-6-8-14-20(18)29-17-10-4-3-5-11-17/h3-15H,16H2,1-2H3,(H,23,25) |
Clé InChI |
LVNISHIMNHQXCN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2OC3=CC=CC=C3)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-Amino-6-(azepan-1-yl)-5-nitropyrimidin-2-yl]amino}ethanol](/img/structure/B15152484.png)
![N-(2,3-dichlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide](/img/structure/B15152490.png)

![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-bromophenyl)alaninamide](/img/structure/B15152496.png)
![4-Phenylamino-6-piperidin-1-yl-1H-[1,3,5]triazin-2-one](/img/structure/B15152503.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B15152505.png)
![6-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B15152506.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B15152514.png)
![Dimethyl 5-[(biphenyl-4-ylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B15152521.png)
![2-(2-Chlorophenyl)-7-(2-methylbutan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B15152536.png)
![3-(azepan-1-ylcarbonyl)-4-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B15152540.png)

![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)cyclohexanecarboxamide](/img/structure/B15152557.png)
![3-hydroxy-4-(4-hydroxy-3-iodo-5-methoxyphenyl)-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B15152562.png)
